molecular formula C8H16N2O4 B1201508 N(6)-acetyl-N(6)-hydroxy-L-lysine CAS No. 88492-29-9

N(6)-acetyl-N(6)-hydroxy-L-lysine

Cat. No.: B1201508
CAS No.: 88492-29-9
M. Wt: 204.22 g/mol
InChI Key: YXKGOSZASIKYPU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(6)-acetyl-N(6)-hydroxy-L-lysine is a specialized, non-proteinogenic amino acid that serves as a crucial biosynthetic intermediate in the production of microbial siderophores, most notably aerobactin . Siderophores are high-affinity iron-chelating compounds secreted by bacteria and fungi to facilitate iron acquisition under scarce conditions, playing a vital role in microbial virulence and survival . The biosynthesis of this compound is enzymatically regulated; it is derived from N6-hydroxy-L-lysine through the action of the enzyme N6-hydroxylysine N-acetyltransferase (EC 2.3.1.102), which transfers an acetyl group from acetyl-CoA to the hydroxyamino group . This acetylated hydroxylysine derivative subsequently serves as a direct substrate for the citrate ligase enzyme IucA (EC 6.3.2.38), which catalyzes its ATP-dependent condensation with citrate to form the siderophore aerobactin . This specific biosynthetic pathway is a key area of investigation in bacterial pathogenesis and iron metabolism research . Beyond its established role in siderophore biology, contemporary metabolomic studies have identified N6-acetyl-L-lysine as a metabolite of interest in the plasma of individuals with COVID-19, with observed elevated levels in obese patients, suggesting a potential role as a metabolic marker in viral infection and associated complications . This product is provided for research purposes to support these and other advanced biochemical and microbiological investigations. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88492-29-9

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

(2S)-6-[acetyl(hydroxy)amino]-2-aminohexanoic acid

InChI

InChI=1S/C8H16N2O4/c1-6(11)10(14)5-3-2-4-7(9)8(12)13/h7,14H,2-5,9H2,1H3,(H,12,13)/t7-/m0/s1

InChI Key

YXKGOSZASIKYPU-ZETCQYMHSA-N

SMILES

CC(=O)N(CCCCC(C(=O)O)N)O

Isomeric SMILES

CC(=O)N(CCCC[C@@H](C(=O)O)N)O

Canonical SMILES

CC(=O)N(CCCCC(C(=O)O)N)O

Synonyms

N(6)-acetyl-N(6)-hydroxylysine
N(epsilon)-acetyl-N(epsilon)-hydroxylysine

Origin of Product

United States

Biosynthetic Pathways and Enzymology of N 6 Acetyl N 6 Hydroxy L Lysine

Enzymatic Synthesis of N(6)-acetyl-N(6)-hydroxy-L-lysine

The formation of this compound is a meticulously controlled enzymatic process. It primarily involves the action of a specific acetyltransferase on a hydroxylated lysine (B10760008) precursor.

N6-hydroxylysine O-acetyltransferase (EC 2.3.1.102) Catalysis

The key enzyme responsible for the synthesis of this compound is N6-hydroxylysine O-acetyltransferase. wikipedia.orgzfin.org This enzyme, classified under EC number 2.3.1.102, catalyzes the transfer of an acetyl group from a donor molecule to the N6-hydroxy group of N6-hydroxy-L-lysine. wikipedia.orgontosight.ai The systematic name for this enzyme is acetyl-CoA:N6-hydroxy-L-lysine 6-acetyltransferase. wikipedia.org It is also commonly referred to as N6-hydroxylysine acetylase or N6-hydroxylysine:acetyl CoA N6-transacetylase. wikipedia.orgontosight.ai This enzymatic reaction is a critical step in the biosynthesis of aerobactin (B1664392), a siderophore produced by various bacteria, including certain strains of Escherichia coli. wikipedia.orgexpasy.org

The reaction catalyzed by N6-hydroxylysine O-acetyltransferase can be summarized as follows:

Acetyl-CoA + N6-hydroxy-L-lysine ⇌ CoA + N6-acetyl-N6-hydroxy-L-lysine wikipedia.org

This reaction highlights the direct involvement of acetyl-CoA as the acetyl group donor and N6-hydroxy-L-lysine as the acceptor, resulting in the formation of this compound and coenzyme A (CoA).

Identification and Characterization of Substrates: Acetyl-CoA and N6-hydroxy-L-lysine

The two primary substrates for N6-hydroxylysine O-acetyltransferase are acetyl-coenzyme A (acetyl-CoA) and N6-hydroxy-L-lysine. wikipedia.org

Acetyl-CoA: This ubiquitous molecule serves as a crucial acetyl group donor in numerous biochemical reactions. In this specific context, it provides the acetyl moiety that is transferred to the hydroxylamino group of N6-hydroxy-L-lysine.

N6-hydroxy-L-lysine: This modified amino acid is the direct precursor to this compound. modelseed.org It is formed through the hydroxylation of the N6 amino group of L-lysine, a reaction catalyzed by lysine N6-hydroxylase. nih.govnih.gov The enzyme system for this hydroxylation is highly specific to L-lysine. nih.gov

The specificity of N6-hydroxylysine O-acetyltransferase for its substrates is a key regulatory feature of this metabolic pathway.

Integration into Broader Lysine Metabolism

The synthesis of this compound is not an isolated event but is integrated within the larger network of lysine metabolism.

Position within Lysine Degradation Pathways

The enzyme N6-hydroxylysine O-acetyltransferase is noted to participate in lysine degradation. wikipedia.org Lysine degradation can occur through several pathways, with the saccharopine and pipecolic acid pathways being the major routes in mitochondria. familiasga.comnih.govnih.gov The formation of this compound represents a branch point in lysine metabolism, diverting lysine away from complete catabolism and towards the synthesis of specialized metabolites like siderophores. wikipedia.orgexpasy.org In Saccharomyces cerevisiae, the carbon catabolism of L-lysine begins with acetylation by an acetyl-CoA:L-lysine N6-acetyltransferase. nih.gov

Distinctions from General Lysine N-epsilon-Acetylation and Related Post-Translational Modifications

It is essential to distinguish the formation of this compound from the more common post-translational modification of lysine N-epsilon-acetylation.

This compound: This modification involves both hydroxylation and acetylation at the N6 position of the lysine side chain. nih.gov It is a key step in the biosynthesis of specific small molecules like the siderophore aerobactin. oup.comnih.gov

Lysine N-epsilon-Acetylation: This is a widespread post-translational modification where an acetyl group is added to the epsilon-amino group of lysine residues within proteins. hmdb.canih.govwikipedia.org This modification is crucial for regulating protein function, particularly in the context of histones and gene expression. wikipedia.orgelifesciences.org Histone acetyltransferases (HATs) catalyze this reaction, and histone deacetylases (HDACs) reverse it. wikipedia.org

The key distinctions are the presence of the N6-hydroxy group and the context of the modification. N(6)-acetylation occurs on a free, modified amino acid for secondary metabolite synthesis, whereas N-epsilon-acetylation is a reversible modification of lysine residues within a polypeptide chain that modulates protein function.

Interactive Data Table: Key Enzymes and Reactions

EnzymeEC NumberReactionSubstratesProducts
N6-hydroxylysine O-acetyltransferase2.3.1.102 wikipedia.orgAcetylationAcetyl-CoA, N6-hydroxy-L-lysine wikipedia.orgThis compound, CoA wikipedia.org
Lysine N6-hydroxylase1.14.13.59HydroxylationL-lysine, NADPH, O2 nih.govN6-hydroxy-L-lysine, NADP+, H2O
Lysine N-acetyltransferase2.3.1.32AcetylationAcetyl-CoA, L-lysine hmdb.caN(6)-acetyl-L-lysine, CoA

Relationship to Diaminopimelate (DAP) and α-Aminoadipate (AAA) Pathways in Lysine Biosynthesis (as upstream precursors for lysine itself)

The formation of L-lysine, the direct precursor to this compound, is accomplished via two major biosynthetic routes. These pathways differ in their starting materials, intermediate compounds, and the organisms in which they operate. nih.govwikipedia.org

The Diaminopimelate (DAP) Pathway is predominantly found in bacteria and plants. pnas.orgresearchgate.net This pathway begins with L-aspartate and pyruvate (B1213749). nih.govyoutube.com Through a series of enzymatic reactions, these precursors are converted into the key intermediate meso-diaminopimelate (meso-DAP), which is not only a precursor to lysine but also an essential component of the peptidoglycan cell wall in many bacteria. pnas.orgnih.gov The final step involves the decarboxylation of meso-DAP to produce L-lysine. youtube.comontosight.ai The DAP pathway has several variations, including the succinylase, acetylase, dehydrogenase, and aminotransferase pathways, which differ in the steps used to convert an earlier intermediate, tetrahydrodipicolinate, into meso-DAP. nih.govpnas.org

The α-Aminoadipate (AAA) Pathway is the primary route for lysine synthesis in fungi, including yeasts, as well as in euglenids and some archaea and bacteria like Thermus thermophilus. nih.govwikipedia.orgoup.com This pathway starts with the condensation of acetyl-CoA and α-ketoglutarate. wikipedia.org Key intermediates in this pathway include homocitrate, α-aminoadipate, and saccharopine. wikipedia.orgnih.gov The final reaction in the AAA pathway is the cleavage of saccharopine to yield L-lysine and α-ketoglutarate, a reaction catalyzed by saccharopine dehydrogenase. wikipedia.orgnih.gov The uniqueness of the AAA pathway to fungi makes its enzymes potential targets for the development of antifungal agents. nih.gov

Ultimately, the L-lysine synthesized by either the DAP or AAA pathway becomes the substrate for the synthesis of this compound. This subsequent conversion is initiated by the enzyme L-lysine 6-monooxygenase (also known as lysine N6-hydroxylase), which hydroxylates L-lysine to form N(6)-hydroxy-L-lysine. wikipedia.orgnih.gov Following this, the enzyme N6-hydroxylysine O-acetyltransferase catalyzes the transfer of an acetyl group from acetyl-CoA to N(6)-hydroxy-L-lysine, completing the formation of this compound. wikipedia.orgontosight.ai

Table 1. Comparison of L-Lysine Biosynthetic Pathways

FeatureDiaminopimelate (DAP) Pathwayα-Aminoadipate (AAA) Pathway
Primary Organisms Bacteria, Plants, Algae nih.govresearchgate.netFungi, Euglenids, some Archaea and Bacteria nih.govwikipedia.org
Starting Precursors L-Aspartate, Pyruvate nih.govyoutube.comAcetyl-CoA, α-Ketoglutarate wikipedia.org
Key Intermediates Tetrahydrodipicolinate, meso-Diaminopimelate nih.govpnas.orgHomocitrate, α-Aminoadipate, Saccharopine wikipedia.orgnih.gov
Final Lysine-Forming Step Decarboxylation of meso-DAP youtube.comontosight.aiCleavage of Saccharopine wikipedia.orgnih.gov

Table 2. Key Enzymes in Upstream L-Lysine Biosynthesis

PathwayEnzymeReaction Step
DAP Pathway AspartokinasePhosphorylation of L-Aspartate nih.govpnas.org
Dihydrodipicolinate SynthaseCondensation of L-aspartate-semialdehyde and pyruvate pnas.orgyoutube.com
Diaminopimelate EpimeraseConversion of L,L-DAP to meso-DAP pnas.org
Diaminopimelate DecarboxylaseDecarboxylation of meso-DAP to L-Lysine youtube.comontosight.ai
AAA Pathway Homocitrate SynthaseCondensation of Acetyl-CoA and α-Ketoglutarate wikipedia.orgnih.gov
Aminoadipate AminotransferaseFormation of α-Aminoadipate wikipedia.org
Aminoadipate ReductaseReduction of α-Aminoadipate to its semialdehyde wikipedia.orgnih.gov
Saccharopine DehydrogenaseCleavage of Saccharopine to L-Lysine wikipedia.orgnih.gov

Biological Roles and Functions of N 6 Acetyl N 6 Hydroxy L Lysine

Central Role in Microbial Siderophore Biosynthesis

N(6)-acetyl-N(6)-hydroxy-L-lysine is a key molecule in the production of dihydroxamate siderophores by various pathogenic bacteria. nih.gov Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment, a process essential for their survival and virulence. nih.govresearchgate.net

Precursor to Dihydroxamate Siderophores, specifically Aerobactin (B1664392)

This compound serves as a direct precursor in the biosynthesis of the siderophore aerobactin. nih.govmdpi.com Aerobactin is a citrate-hydroxamate siderophore utilized by numerous pathogenic Gram-negative bacteria, including species of Escherichia, Vibrio, Salmonella, and Shigella, to acquire iron. nih.govfrontiersin.org The biosynthesis of aerobactin begins with the hydroxylation of L-lysine to N(6)-hydroxy-L-lysine, which is then acetylated to form this compound. nih.govfrontiersin.org Two molecules of this compound are subsequently condensed with citrate (B86180) to form aerobactin. nih.gov

The pathway for aerobactin biosynthesis has been elucidated through genetic and biochemical studies. nih.gov The process is initiated by the enzyme L-lysine N6-monooxygenase (IucD), which hydroxylates L-lysine. frontiersin.org Following this, the acetyltransferase IucB catalyzes the transfer of an acetyl group from acetyl-CoA to N6-hydroxy-L-lysine, yielding this compound. frontiersin.org

Enzymatic Conversion by N(2)-citryl-N(6)-acetyl-N(6)-hydroxylysine Synthase (EC 6.3.2.38)

The subsequent step in aerobactin biosynthesis involves the enzyme N(2)-citryl-N(6)-acetyl-N(6)-hydroxylysine synthase, also known as IucA. wikipedia.orgexpasy.orguniprot.org This enzyme, classified under EC 6.3.2.38, catalyzes the ligation of citrate to this compound. expasy.orgqmul.ac.uk The reaction requires ATP and Mg2+ and results in the formation of N(2)-citryl-N(6)-acetyl-N(6)-hydroxy-L-lysine, AMP, and diphosphate. expasy.orgqmul.ac.uk Another enzyme, IucC, then adds a second molecule of this compound to this intermediate to complete the aerobactin structure. frontiersin.org

IucA belongs to the non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetase family of enzymes. nih.govexpasy.org These enzymes are responsible for creating amide or ester bonds in the biosynthesis of various siderophores. expasy.org

Significance of Aerobactin-Mediated Iron Acquisition in Bacterial Virulence and Fitness

The ability to acquire iron via aerobactin is a significant virulence factor for many pathogenic bacteria. frontiersin.orgnih.gov Iron is essential for numerous cellular processes, but its availability is extremely limited within a host organism due to sequestration by host proteins, a defense mechanism known as nutritional immunity. frontiersin.orgasm.org By producing aerobactin, bacteria can effectively compete for and acquire this essential nutrient, enabling them to grow and establish an infection. nih.govfrontiersin.org

Implications as an Intermediate in Protein Post-Translational Modification

While the role of this compound in siderophore biosynthesis is well-established, its potential involvement as an intermediate in protein post-translational modification (PTM) is an area of ongoing investigation. PTMs are crucial for regulating protein function, stability, and interaction with other molecules. ontosight.ai

Influence on Protein Structure and Function via N6-hydroxylysine Acetylation

The acetylation of lysine (B10760008) residues is a well-known PTM that neutralizes the positive charge of the lysine side chain, potentially altering protein conformation and interactions. nih.gov The existence of N(6)-hydroxylysine O-acetyltransferase activity suggests that N6-hydroxylysine, a modified amino acid, can be acetylated within proteins. ontosight.aiwikipedia.org This acetylation of N6-hydroxylysine could introduce further complexity to the regulation of protein structure and function. ontosight.ai

The structural impact of N6-acetylation on lysine has been studied, revealing that it can lead to different amide conformations, some of which are energetically unfavorable. nih.gov The addition of a hydroxyl group in N6-hydroxylysine could further influence the conformational preferences of the acetylated side chain, thereby affecting the local protein structure.

Potential to Affect Cellular Processes: Gene Expression, Signal Transduction, and Metabolic Pathways

Given that lysine acetylation is a key regulatory mechanism in a wide array of cellular processes, the acetylation of N6-hydroxylysine could have similar far-reaching effects. ontosight.ai Lysine acetylation is known to play a significant role in regulating gene expression through the modification of histone proteins. mit.edu It is also involved in modulating signal transduction cascades and various metabolic pathways. ontosight.ai Dysregulation of protein acetylation has been linked to several diseases. ontosight.ai Therefore, the enzymatic activity of N6-hydroxylysine O-acetyltransferase and the resulting N6-acetyl-N6-hydroxylysine modification on proteins could potentially influence these critical cellular functions. ontosight.ai

Comparison with N(6)-formyllysine as a Lysine Chemical Homolog in Histones and Chromatin Proteins

While both this compound and N(6)-formyllysine are derivatives of the amino acid lysine, their biological roles and origins appear to be distinctly different. This compound is primarily known as a component of aerobactin, a siderophore produced by various bacteria to scavenge iron from the environment. In contrast, N(6)-formyllysine is an endogenous modification found on histone and other chromatin proteins in eukaryotic cells, arising as a consequence of oxidative DNA damage.

The chemical similarity between N(6)-formyllysine and N(6)-acetyllysine, a well-established epigenetic mark, suggests that N(6)-formyllysine may act as a mimic and interfere with the normal signaling functions of lysine acetylation in chromatin. nih.govnih.gov This interference could potentially disrupt gene expression and other DNA-dependent processes.

N(6)-formyllysine has been detected in chromatin proteins and its formation is linked to the reaction of lysine side chains with 3'-formylphosphate residues generated from the 5'-oxidation of deoxyribose in DNA. nih.gov This positions N(6)-formyllysine as a marker of oxidative stress and DNA damage, with potential implications for the pathophysiology of various diseases.

In contrast, the biological significance of this compound in the context of histones and chromatin proteins in eukaryotes has not been established. Its primary identified role is external to the eukaryotic cell, participating in iron acquisition for microbial growth.

The following table provides a comparative overview of this compound and N(6)-formyllysine:

FeatureThis compoundN(6)-formyllysine
Primary Biological Role Component of the siderophore aerobactin, involved in bacterial iron acquisition.Endogenous modification on histone and chromatin proteins.
Origin Biosynthesized by microorganisms such as Aerobacter aerogenes and Escherichia coli.Arises from oxidative DNA damage in eukaryotic cells.
Function in Eukaryotes No established function in relation to histones and chromatin proteins.Believed to interfere with epigenetic signaling by mimicking N(6)-acetyllysine. nih.govnih.gov
Cellular Location Primarily extracellular in the context of iron scavenging.Nuclear, specifically on histone and other chromatin-associated proteins.
Association Associated with microbial iron metabolism.Associated with oxidative stress and DNA damage.

Detailed Research Findings:

Research has demonstrated that N(6)-formyllysine is present in histones and its levels can increase in response to agents that cause oxidative DNA damage. nih.gov Studies have shown that the formyl group of N(6)-formyllysine can occupy the same sites on histone tails that are typically subject to acetylation and methylation, thereby potentially blocking these crucial regulatory modifications. nih.gov

Conversely, the study of this compound has largely focused on its synthesis and function as part of the aerobactin siderophore system. The biosynthesis of aerobactin involves the N-hydroxylation of L-lysine followed by N-acetylation to form this compound, which is then further processed. There is currently no evidence to suggest that this molecule plays a direct role in modifying histone proteins within eukaryotic cells.

Molecular Mechanisms and Enzyme Substrate Interactions

Catalytic Mechanisms of N(6)-acetyl-N(6)-hydroxy-L-lysine-Related Enzymes

The formation and utilization of this compound are catalyzed by enzymes that employ distinct and sophisticated chemical strategies. These include an acetyltransferase that modifies N(6)-hydroxy-L-lysine and a synthase that incorporates the resulting product into a larger molecular scaffold.

The enzyme N6-hydroxylysine O-acetyltransferase, also known as IucB, is a member of the GCN5-related N-acetyltransferase (GNAT) superfamily. These enzymes are characterized by a conserved structural fold and a common mechanism for acetyl group transfer. N6-hydroxylysine O-acetyltransferase catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the N6-hydroxyamino group of L-lysine, forming this compound.

The catalytic mechanism is believed to follow a sequential ordered Bi Bi reaction, where acetyl-CoA binds first to the enzyme, followed by N6-hydroxy-L-lysine. The core of the catalytic process involves a conserved catalytic base, typically a glutamate (B1630785) or aspartate residue within the active site. This residue is thought to deprotonate the hydroxylamino group of N6-hydroxy-L-lysine, increasing its nucleophilicity. The activated substrate then attacks the carbonyl carbon of the thioester bond in the bound acetyl-CoA, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, resulting in the transfer of the acetyl group to the substrate and the release of Coenzyme A.

Enzyme EC Number Substrates Products Catalytic Mechanism
N6-hydroxylysine O-acetyltransferase (IucB)2.3.1.102Acetyl-CoA, N6-hydroxy-L-lysineCoenzyme A, this compoundSequential ordered Bi Bi with a general base catalysis

Following its synthesis, this compound serves as a substrate for N(2)-citryl-N(6)-acetyl-N(6)-hydroxylysine synthase, also known as IucA. This enzyme is a type A nonribosomal peptide synthase-independent synthase (NIS) and is responsible for the formation of an amide bond between the α-amino group of this compound and a carboxyl group of citrate (B86180). researchgate.net

The mechanism of amide bond formation by this class of enzymes is thought to proceed through the activation of a carboxyl group via an adenylate intermediate. researchgate.net The reaction is initiated by the binding of ATP and citrate to the enzyme's active site. The enzyme then catalyzes the adenylation of one of the prochiral carboxyl groups of citrate, forming a citryl-AMP intermediate and releasing pyrophosphate. This activation step is crucial as it renders the carboxyl group susceptible to nucleophilic attack. Subsequently, this compound binds to the active site, and its α-amino group attacks the activated carbonyl carbon of the citryl-AMP intermediate. This nucleophilic attack leads to the formation of a tetrahedral intermediate, which then collapses to form the amide bond, releasing AMP and the final product, N(2)-citryl-N(6)-acetyl-N(6)-hydroxylysine. The reaction requires the presence of a divalent cation, typically Mg2+, which likely plays a role in stabilizing the phosphate (B84403) groups of ATP and the adenylate intermediate. researchgate.net

Enzyme EC Number Substrates Products Catalytic Mechanism
N(2)-citryl-N(6)-acetyl-N(6)-hydroxylysine synthase (IucA)6.3.2.38ATP, Citrate, this compoundAMP, Diphosphate, N(2)-citryl-N(6)-acetyl-N(6)-hydroxylysineAmide bond formation via an adenylate intermediate

Recognition and Binding Interactions with Protein Partners

The specificity of enzymatic reactions is largely determined by the precise recognition and binding of substrates within the enzyme's active site. While detailed crystal structures of N6-hydroxylysine O-acetyltransferase and N(2)-citryl-N(6)-acetyl-N(6)-hydroxylysine synthase complexed with this compound are not extensively available, principles derived from related enzyme families provide insights into the likely interactions.

For N6-hydroxylysine O-acetyltransferase (IucB), the binding of N6-hydroxy-L-lysine is expected to involve a network of hydrogen bonds and electrostatic interactions. The carboxyl and α-amino groups of the lysine (B10760008) backbone likely interact with conserved residues in the active site, ensuring proper orientation of the substrate. The specificity for the N6-hydroxyamino group is likely achieved through specific hydrogen bonding interactions with amino acid side chains within the binding pocket.

In the case of N(2)-citryl-N(6)-acetyl-N(6)-hydroxylysine synthase (IucA), the recognition of this compound as the incoming nucleophile is critical. The active site must accommodate the entire molecule and position its α-amino group for attack on the citryl-AMP intermediate. It is plausible that specific interactions with the acetyl and hydroxyamino moieties of the substrate contribute to binding affinity and specificity, preventing the binding of other amino acids.

Conformational Changes Induced by this compound in Enzyme-Substrate Complexes

Enzyme-substrate binding is often a dynamic process that involves conformational changes in both the enzyme and the substrate. These changes are essential for catalysis, facilitating the proper alignment of catalytic residues and the stabilization of transition states.

Upon binding of acetyl-CoA and subsequently N6-hydroxy-L-lysine, N6-hydroxylysine O-acetyltransferase likely undergoes a conformational change that encloses the substrates within the active site, shielding them from the solvent and positioning them for catalysis. This "induced-fit" mechanism is a common feature of GNAT superfamily enzymes.

Similarly, for N(2)-citryl-N(6)-acetyl-N(6)-hydroxylysine synthase, the binding of ATP and citrate is expected to induce an initial conformational change that prepares the enzyme for the adenylation reaction. The subsequent binding of this compound would then trigger a further conformational rearrangement, bringing the nucleophilic amino group into close proximity with the activated carboxyl group of the citryl-AMP intermediate. Such conformational changes are crucial for orchestrating the multi-step reaction and ensuring its efficiency. While the specific details of these conformational changes for the enzymes acting on this compound remain to be fully elucidated by structural studies, they are fundamental to the catalytic cycle of these and many other enzymes.

Regulation of N 6 Acetyl N 6 Hydroxy L Lysine Metabolism

Transcriptional and Translational Control of Biosynthetic Genes

The production of N(6)-acetyl-N(6)-hydroxy-L-lysine is initiated by a series of enzymatic reactions encoded by a specific gene cluster. In well-studied bacteria like Streptomyces coelicolor and Streptomyces pilosus, the biosynthesis of desferrioxamines, for which this compound is a key building block, is directed by the desABCD gene cluster nih.gov. The expression of these genes is primarily regulated at the transcriptional level in response to iron concentrations.

A pivotal element in this regulation is a specific DNA sequence known as the "iron box," a 19-nucleotide palindromic sequence located in the promoter region of the desA gene nih.gov. This iron box serves as the binding site for a repressor protein. In Streptomyces, this repressor is the Divalent metal-dependent regulatory protein (DmdR1) nih.gov. When intracellular iron levels are sufficient, DmdR1 binds to the iron box, physically obstructing the transcription of the desABCD operon. Conversely, under conditions of iron deprivation, DmdR1 does not bind to the promoter, allowing for the coordinated induction of all four genes in the cluster nih.gov. This ensures that the biosynthetic machinery for siderophores is activated only when iron is scarce.

In many other bacteria, a functionally analogous protein, the Ferric Uptake Regulator (Fur), plays a similar role. Fur, in its iron-bound form, acts as a repressor for genes involved in siderophore biosynthesis and uptake nih.govresearchgate.netnih.govmdpi.com. The regulatory logic is conserved: high iron leads to repression, while low iron leads to derepression and subsequent gene expression nih.govresearchgate.net.

While transcriptional control is the primary and well-documented mode of regulation for these biosynthetic genes, information on specific translational control mechanisms for the desABCD cluster is not extensively detailed in the current scientific literature. However, in bacteria, translational regulation is often mediated by small RNAs (sRNAs) that can bind to messenger RNA (mRNA) and either inhibit or enhance translation. It is plausible that such mechanisms could also play a role in fine-tuning the expression of desferrioxamine biosynthetic genes, although this remains an area for further investigation.

Feedback Regulation and Allosteric Modulation of Enzymes Involved in its Synthesis

The activity of the enzymes responsible for the synthesis of this compound can also be subject to regulation. This can occur through feedback inhibition, where a downstream product of the pathway inhibits an earlier enzymatic step, or through allosteric modulation, where the binding of a molecule to a site other than the active site alters the enzyme's activity.

Direct evidence for feedback inhibition or allosteric regulation of the specific enzymes in the this compound pathway by downstream products like desferrioxamine is not extensively documented. However, studies on the lysine (B10760008) N-hydroxylase enzyme, DesB, from Streptomyces sviceus have revealed a form of substrate-level regulation. This enzyme exhibits typical saturation kinetics but also demonstrates substrate inhibition at high concentrations of its substrate, cadaverine (B124047), and the cofactor NAD(P)H plos.org. This suggests that excessive accumulation of the immediate precursors can temper the rate of the hydroxylation step, preventing an overproduction of N-hydroxycadaverine.

While not a classic feedback loop involving a distant downstream product, this substrate inhibition serves as a mechanism to modulate enzyme activity in response to the availability of its own substrate. The broader lysine biosynthetic pathway, from which the precursor L-lysine is derived, is known to be subject to feedback inhibition in many organisms, where L-lysine itself can inhibit earlier enzymes in its own synthesis.

Table 1: Key Enzymes in this compound Biosynthesis and Their Known Regulation
EnzymeGeneFunctionKnown Regulatory Mechanisms
L-lysine decarboxylasedesADecarboxylates L-lysine to produce cadaverine.Transcriptional repression by DmdR1/Fur in the presence of iron.
Cadaverine N-hydroxylasedesBHydroxylates cadaverine to N-hydroxycadaverine.Substrate inhibition by high concentrations of cadaverine and NAD(P)H.
N-hydroxycadaverine acetyltransferasedesCAcetylates N-hydroxycadaverine to this compound.Transcriptional co-regulation with the des operon.

Environmental Factors Influencing Biosynthesis (e.g., Iron Availability and Microbial Stress Responses)

The biosynthesis of this compound is exquisitely sensitive to environmental conditions, with iron availability being the most critical factor. As detailed in the transcriptional control section, iron limitation is the primary trigger for the induction of the des gene cluster and, consequently, the production of this siderophore precursor nih.govresearchgate.net. This response is crucial for the survival of microorganisms in iron-poor environments, enabling them to scavenge this essential nutrient.

Beyond iron levels, other microbial stress responses can influence siderophore production. Oxidative stress, which can be exacerbated by the presence of iron through Fenton chemistry, is often intertwined with iron homeostasis. Some studies suggest a link between the regulation of siderophore biosynthesis and the response to oxidative stress, although the precise molecular mechanisms are still being elucidated. The production of siderophores can be part of a broader strategy to mitigate the damaging effects of reactive oxygen species nih.govnih.gov.

Furthermore, cell-to-cell communication, or quorum sensing, has been shown to regulate siderophore production in some bacteria nih.govresearchgate.net. In certain species, the accumulation of quorum sensing signaling molecules at high cell densities can repress siderophore synthesis nih.gov. This may be a strategy to prevent excessive and wasteful production of these public goods when the population is dense and competition for resources is high nih.gov. Conversely, in other bacteria, quorum sensing can positively regulate siderophore production. The interplay between quorum sensing and iron regulation allows for a nuanced control of siderophore biosynthesis that is responsive to both the chemical environment and the social context of the microbial community.

Analytical Approaches and Methodological Advancements in N 6 Acetyl N 6 Hydroxy L Lysine Research

Chromatographic Techniques for Detection and Quantification

Chromatography, coupled with mass spectrometry, forms the cornerstone of analytical strategies for N(6)-acetyl-N(6)-hydroxy-L-lysine and related compounds. These methods offer the high sensitivity and specificity required to isolate and measure low-concentration metabolites in biological samples.

High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for the simultaneous detection and quantification of various acylated lysine (B10760008) species in biological samples. nih.gov This technique is frequently used to analyze post-translationally modified proteins and related metabolites. nih.gov For instance, HPLC-MS/MS has been successfully employed to quantify 14 different acylated lysine species in tissues, achieving detection limits in the nanomolar range. nih.gov The method typically involves protein hydrolysis followed by chromatographic separation on a reversed-phase column and detection by a mass spectrometer operating in a selected reaction monitoring (SRM) mode for high specificity.

In studies of lysine metabolism, HPLC-MS is used to analyze a variety of biological samples, including human plasma, urine, and rumen fluid. researchgate.net For example, N6-acetyl-l-lysine has been identified as a key metabolite in the pathogenesis of COVID-19 in obese patients, with its levels being significantly upregulated in symptomatic individuals. nih.gov The analysis of such metabolites often requires careful sample preparation to minimize spontaneous formation of acetylated lysine, which can complicate accurate quantification. nih.govpublons.com Researchers have shown that a certain percentage of lysine can be spontaneously converted to N6-formyl lysine or N6-acetyl lysine during sample prep, a factor that must be corrected for in quantitative studies. nih.gov

A typical HPLC method for lysine derivatives might use a C18 column with a gradient elution, and detection can be achieved with a UV detector or, more commonly, a mass spectrometer. researchgate.netnih.gov The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ion, providing structural information and enhancing the specificity of detection. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of amino acids and their derivatives, though it requires chemical derivatization to make the analytes volatile and thermally stable. nih.govsigmaaldrich.com The highly polar nature of amino acids like lysine makes them unsuitable for direct GC analysis. thermofisher.com

Common derivatization strategies include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or a two-step process involving esterification with acidified methanol (B129727) followed by amidation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). thermofisher.comnih.gov These derivatization procedures replace the active hydrogens on the amino and carboxyl groups, increasing the volatility of the compound for GC analysis. sigmaaldrich.com For example, the analysis of L-lysine and its derivatives can be achieved by forming methyl ester-pentafluoropropionyl (Me-PFP) derivatives, which are then analyzed by GC-MS using negative-ion chemical ionization (NICI) for high sensitivity. nih.gov

While predicted GC-MS spectra for N6-acetyl-L-lysine are available in databases, experimental studies often focus on the broader class of lysine derivatives. hmdb.ca The fragmentation patterns observed in the mass spectrum provide characteristic fingerprints for identifying the specific derivatives. For instance, TBDMS (tert-butyl dimethylsilyl) derivatives of amino acids show typical fragments corresponding to the loss of methyl (M-15) and tert-butyl (M-57) groups, which aids in their identification. sigmaaldrich.com

Derivatization ReagentAbbreviationDerivative FormedKey AdvantageReference
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)Forms volatile by-products, elutes with solvent front. thermofisher.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAtert-butyl dimethylsilyl (TBDMS)Derivatives are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com
Pentafluoropropionic anhydridePFPAPentafluoropropionyl (PFP)Used in a two-step method with esterification for high sensitivity. nih.gov

Spectrometric Methods for Structural Elucidation in Enzymatic Studies

The structural confirmation of this compound produced in enzymatic reactions and the characterization of the enzymes themselves require various spectrometric techniques. Mass spectrometry is central, not only for detection but also for structural analysis through fragmentation patterns. researchgate.net High-resolution mass spectrometry provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule. ebi.ac.ukebi.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for detailed structural analysis, providing information about the three-dimensional structure and connectivity of atoms within the molecule. While direct NMR studies on this compound are not prominently detailed in the provided results, the methodology is standard for elucidating the structure of novel biochemical compounds.

In the characterization of the enzymes involved in its biosynthesis, such as acetyl-CoA:L-lysine N6-acetyltransferase, spectrometric methods are also crucial. Techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE) are used to estimate the molecular mass of the purified enzyme. nih.gov

Isotopic Labeling Strategies for Tracing Metabolic Flux and Precursor Incorporation

Isotopic labeling is a powerful strategy to trace the metabolic pathways leading to the formation of this compound and to quantify its turnover. By supplying cells with precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can follow the incorporation of these labels into the final product using mass spectrometry.

This approach has provided unequivocal evidence for the metabolic precursors of this compound. Studies have shown that pyruvate (B1213749) serves not only as a source of reducing power for the initial N-hydroxylation of lysine but also as the direct precursor of the acetyl group in the subsequent acetylation step. nih.gov

Metabolic flux analysis using stable isotope-labeled precursors like [U-¹³C]-glucose is widely used to study the dynamics of histone acetylation, a related process. nih.gov The labeled glucose is metabolized to produce labeled acetyl-CoA, which then donates its ¹³C-acetyl group to lysine residues. By tracking the rate of label incorporation over time with mass spectrometry, the turnover rates and half-lives of these modifications can be determined. nih.govnih.gov Similarly, deuterium-labeled acetate (B1210297) (D3-acetate) can be used to specifically label the acetyl group. nih.gov These same principles are directly applicable to studying the biosynthesis of this compound, allowing for the quantification of its production rate and the identification of its metabolic sources.

Isotopic LabelPrecursor MoleculeLabeled MoietyPurposeReference
¹³C[U-¹³C]-GlucoseAcetyl-CoATrace carbon flow from glucose to acetyl group; metabolic flux analysis. nih.gov
²H (Deuterium)D₃-AcetateAcetyl groupSpecifically track the incorporation of acetate into acetylated molecules. nih.gov
²H (Deuterium)d₃-AcKN⁶-acetyl-L-lysineTrace the direct incorporation of acetylated lysine into proteins. nih.gov

Genetic and Biochemical Tools for Enzyme Characterization and Pathway Elucidation

Understanding the biosynthesis of this compound requires the identification and characterization of the enzymes involved. This is achieved through a combination of genetic and biochemical approaches.

Genetic manipulation of microorganisms like E. coli is a fundamental tool for elucidating biosynthetic pathways. Overexpression of genes suspected to be involved in a pathway can lead to increased production of the corresponding metabolite, confirming the gene's function. For example, artificial pathways for producing hydroxylated lysine derivatives have been successfully constructed in E. coli by overexpressing multiple enzymes, such as lysine α-oxidase and L-pipecolic acid trans-4-hydroxylase. mdpi.com

Conversely, creating gene knockouts (deleting a specific gene) can help to identify its role. If knocking out a gene abolishes the production of this compound, it provides strong evidence that the encoded enzyme is essential for its synthesis. In E. coli, several genes encoding for peptidyl-lysine N-acetyltransferases (e.g., yiaC, yjaB) have been identified through computational analysis, and their roles can be verified using such genetic techniques. biocyc.org These methods are critical for mapping the complete biosynthetic route from L-lysine to the final siderophore.

Emerging Research Areas and Future Perspectives for N 6 Acetyl N 6 Hydroxy L Lysine

Exploration of Novel Biological Roles beyond Siderophore Metabolism

While N(6)-acetyl-N(6)-hydroxy-L-lysine is primarily recognized as a crucial intermediate in the biosynthesis of hydroxamate-type siderophores like aerobactin (B1664392), emerging research is beginning to uncover its potential involvement in a broader range of biological activities. rsc.orgnih.gov Siderophores, small molecules with a high affinity for iron, are essential for many microorganisms to acquire this vital nutrient from their environment. rsc.org However, the functions of these molecules and their precursors may extend beyond simple iron transport. rsc.orgrsc.org

Recent studies have indicated that siderophores can also bind to other metals, acting as zincophores or chalkophores, and may be involved in sequestering heavy metal toxins, transporting boron, cellular signaling, and managing oxidative stress. rsc.orgrsc.org This growing understanding of the functional diversity of siderophores suggests that their biosynthetic intermediates, such as this compound, might also possess non-classical biological roles.

Furthermore, lysine (B10760008) acetylation, a related but distinct process involving the addition of an acetyl group to the lysine side chain, is a significant post-translational modification that regulates the activity of numerous proteins. nih.gov This process is critical in various cellular functions, including gene transcription and metabolism. nih.govhmdb.ca Although this compound is not directly involved in protein acetylation, its structural similarity to acetylated lysine suggests the possibility of interactions with enzymes that recognize acetylated substrates. Future research may explore whether this compound can influence these pathways, perhaps by acting as a competitive inhibitor or an allosteric regulator of enzymes involved in lysine acetylation and deacetylation.

Potential for Biotechnological Applications and Metabolic Engineering Strategies

The unique chemical structure of this compound and its role in microbial metabolism present several opportunities for biotechnological applications. The development of engineered microorganisms capable of overproducing this compound could be a valuable endeavor. For instance, this compound could serve as a building block for the synthesis of novel bioactive compounds or be used in the development of new drug delivery systems.

Metabolic engineering of bacteria like Corynebacterium glutamicum, a well-established industrial workhorse for amino acid production, offers a promising avenue for the large-scale synthesis of L-lysine and its derivatives. researchgate.netnih.gov By manipulating the genetic and regulatory networks of these organisms, it is possible to redirect metabolic fluxes towards the production of specific compounds. Strategies for enhancing L-lysine production, such as identifying and overcoming rate-limiting enzymatic steps and optimizing the supply of precursors and cofactors like NADPH, have been extensively studied. nih.gov Similar approaches could be adapted to engineer strains that accumulate this compound. This would likely involve the overexpression of the enzymes responsible for its synthesis—L-lysine 6-monooxygenase and N(6)-hydroxylysine O-acetyltransferase—and the knockout or downregulation of genes encoding enzymes that consume it. modelseed.org

Moreover, the enzymes involved in the biosynthesis of this compound themselves have biotechnological potential. These enzymes could be used as biocatalysts in chemoenzymatic processes to produce this compound or related compounds with high specificity and efficiency, avoiding the need for complex and often environmentally harsh chemical synthesis routes.

Structural Biology Insights into this compound Interacting Proteins

Understanding the three-dimensional structures of proteins that interact with this compound is fundamental to elucidating its biological functions and for designing targeted biotechnological applications. The primary interacting proteins are the enzymes involved in its biosynthesis and subsequent utilization in the siderophore pathway.

Key enzymes in the biosynthesis of aerobactin from L-lysine include L-lysine-N(6)-hydroxylase (IucD) and N(6)-hydroxylysine-N(6)-acetyltransferase (IucB). Structural studies of these enzymes would provide detailed insights into their catalytic mechanisms. For example, determining the crystal structure of IucD in complex with its substrate, L-lysine, and its product, N(6)-hydroxy-L-lysine, would reveal the molecular basis of the hydroxylation reaction. Similarly, the structure of IucB bound to N(6)-hydroxy-L-lysine and acetyl-CoA would illuminate the acetyl transfer mechanism.

In addition to biosynthetic enzymes, proteins that bind to or are regulated by this compound are also of significant interest. For example, non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes that synthesize a wide variety of peptide natural products. nih.gov Some NRPSs incorporate modified amino acids, and it is conceivable that this compound could be a substrate for certain NRPSs, leading to the production of novel peptidic natural products. Structural analysis of the adenylation (A) domains of such NRPSs would reveal the basis for their substrate specificity and could guide protein engineering efforts to create novel synthetases. The study of proteins involved in the capuramycin (B22844) biosynthesis, which involves the lactamization of L-lysine, provides a parallel example of how non-standard amino acid modifications are handled in natural product biosynthesis. nih.gov

Comparative Biochemical and Genetic Analysis Across Diverse Microbial Species

This compound is a precursor to siderophores produced by a variety of bacterial species. Comparative analysis of the genes and enzymes involved in its biosynthesis across these different organisms can reveal important evolutionary relationships and functional diversities.

By comparing the genomes of siderophore-producing bacteria, researchers can identify conserved and variable features of the biosynthetic pathways. researchgate.net For instance, the genes encoding the enzymes for this compound synthesis are often found clustered together on the chromosome or on plasmids. The organization and regulation of these gene clusters can differ between species, reflecting adaptations to their specific ecological niches and iron acquisition needs.

Biochemical characterization of the enzymes from different species can also uncover variations in their substrate specificity, kinetic properties, and regulatory mechanisms. For example, some bacteria may have evolved enzymes with higher catalytic efficiency or broader substrate tolerance, which could be advantageous for biotechnological applications. A study on Aerobacter aerogenes (now Enterobacter aerogenes) provided evidence for the role of pyruvate (B1213749) as a source of both reducing equivalents for the N-hydroxylation of lysine and as a precursor for the acetyl group in the subsequent formation of N(6)-acetyl-N(6)-hydroxylysine. nih.gov Investigating whether this mechanism is conserved across other species would be a valuable area of research.

This comparative approach not only enhances our fundamental understanding of microbial iron metabolism but also provides a rich resource for discovering new enzymes and metabolic pathways with potential applications in biotechnology and synthetic biology.

Interactive Data Table: Enzymes in this compound Metabolism

EnzymeReactionOrganism ExampleGene (Example)
L-lysine 6-monooxygenaseL-lysine + NADPH + O₂ → N(6)-hydroxy-L-lysine + NADP⁺ + H₂OEscherichia coliiucD
N(6)-hydroxylysine O-acetyltransferaseN(6)-hydroxy-L-lysine + Acetyl-CoA → this compound + CoAEscherichia coliiucB

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for N(6)-acetyl-N(6)-hydroxy-L-lysine?

  • Methodological Answer : The compound is synthesized via multi-step protection and deprotection strategies. For example, Nε-acetyl-Nε-hydroxy-L-lysine derivatives are prepared by reacting Nα-Boc-protected intermediates with 6-nitroveratryl-O-mesylate under nitrogen, followed by tert-butyl ester formation and chromatographic purification (e.g., reverse-phase HPLC). Reaction conditions (e.g., solvent distillation, inert atmosphere) and purification techniques (silica gel chromatography, TLC monitoring) are critical for yield optimization .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm hydroxylamine and acetyl group positions (e.g., δ ~1.8 ppm for acetyl protons) .
  • HPLC : Reverse-phase systems with UV detection to assess purity (>98%) and resolve intermediates .
  • Mass spectrometry : FABMS or HRMS to verify molecular ion peaks (e.g., [M+H]+ for derivatives) .

Advanced Research Questions

Q. How can enzymatic pathways involving this compound be experimentally investigated?

  • Methodological Answer : Use enzyme assays with purified ligases (e.g., N(2)-citryl-N(6)-acetyl-N(6)-hydroxylysine synthase, EC 6.3.2.38). Monitor substrate specificity via kinetic studies (Km, Vmax) using UV-Vis spectroscopy or LC-MS to detect product formation. Include controls with enzyme inhibitors (e.g., EDTA for metalloenzymes) and validate via knockout strains or siRNA silencing .

Q. How should researchers address contradictions in reported synthesis yields or stability data?

  • Methodological Answer :

  • Replicate experiments : Ensure consistent reaction conditions (temperature, solvent purity, inert atmosphere) .
  • Error analysis : Quantify uncertainties via triplicate trials and statistical tests (e.g., Student’s t-test).
  • Stability assays : Test degradation under varying pH, temperature, and light exposure using accelerated stability protocols (e.g., 40°C/75% RH for 1 month) .

Q. What chromatographic strategies optimize purity validation for this compound?

  • Methodological Answer :

  • Mobile phase optimization : Use acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) to improve peak resolution in reverse-phase HPLC.
  • Column selection : C18 columns (5 µm particle size) for baseline separation of hydroxylamine derivatives.
  • Validation parameters : Calculate retention factor (k), selectivity (α), and plate number (N) per ICH guidelines .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

  • Methodological Answer :

  • DFT calculations : Model transition states for acetylation/hydroxylation reactions using Gaussian or ORCA software. Compare with experimental IR spectra (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • MD simulations : Analyze solvation effects in aqueous vs. organic solvents (e.g., chloroform) to predict stability .

Guidelines for Experimental Design & Data Analysis

  • Experimental Replication : Always perform triplicate trials for kinetic or stability studies to ensure reproducibility .
  • Statistical Rigor : Apply ANOVA or regression analysis to identify outliers and validate significance thresholds (p < 0.05) .
  • Safety Protocols : Handle hydroxylamine derivatives under fume hoods with PPE (gloves, goggles) due to potential irritancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.